molecular formula C5H4ClNO2S B2535675 2-(Chloromethyl)thiazole-4-carboxylic acid CAS No. 842137-53-5

2-(Chloromethyl)thiazole-4-carboxylic acid

Cat. No. B2535675
CAS RN: 842137-53-5
M. Wt: 177.6
InChI Key: AYARGRVHYSZRRW-UHFFFAOYSA-N
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Description

“2-(Chloromethyl)thiazole-4-carboxylic acid” is a derivative of thiazole, which is a heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .


Synthesis Analysis

While specific synthesis methods for “2-(Chloromethyl)thiazole-4-carboxylic acid” were not found, thiazole derivatives have been synthesized by researchers for various purposes . For instance, 2-aminothiazole-4-carboxylate Schiff bases have been synthesized and characterized .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen . The molecular structure of thiazoles allows for various substituents, which can significantly affect their biological outcomes . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .

Scientific Research Applications

Novel Compounds Synthesis

A study outlined the synthesis of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives, which were found to exhibit significant fungicidal and antivirus activities. These compounds showed promising effects against six tested fungi and Tobacco mosaic virus (TMV), highlighting their potential in controlling fungi and virus infections (Li Fengyun et al., 2015).

Anti-Corrosion Applications

Another research investigated thiazole hydrazones as anti-corrosion agents for mild steel in acidic media. The inhibitors, including derivatives of thiazole-2-carboxylic acid, significantly reduced corrosion, suggesting their utility in protecting industrial materials (Turuvekere K. Chaitra et al., 2016).

Material and Structural Applications

Supramolecular Chemistry

The crystal structure of a compound closely related to 2-(Chloromethyl)thiazole-4-carboxylic acid was studied, showcasing the intricate hydrogen bonding and π–π stacking interactions. These findings are valuable for designing molecular materials with specific structural properties (Min Wu et al., 2015).

Synthesis Routes and Intermediate Applications

Synthetic Methods and Intermediate Compounds

A study presented a new synthetic method for an intermediate compound essential for producing biologically active compounds like thiazole carboxylic acids. This research could pave the way for more efficient production of various pharmaceuticals and biologically active substances (Tu Yuanbiao et al., 2016).

Safety and Hazards

While specific safety and hazard information for “2-(Chloromethyl)thiazole-4-carboxylic acid” was not found, general safety measures for handling similar compounds include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .

properties

IUPAC Name

2-(chloromethyl)-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2S/c6-1-4-7-3(2-10-4)5(8)9/h2H,1H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYARGRVHYSZRRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)CCl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-1,3-thiazole-4-carboxylic acid

Synthesis routes and methods

Procedure details

An aqueous solution of HCl (36%, 68 mL) was added to a solution of methyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate (34 g, 177 mmol) in dioxane (680 mL), water (65 mL) and refluxed overnight. The dioxane was then removed in vacuo and the product was extracted from the aqueous layer with MTBE (4×473 mL), dried over MgSO4 and evaporated to give the title compound (28.3 g, 97%).
Name
Quantity
68 mL
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
680 mL
Type
solvent
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Yield
97%

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